166798-69-2
Description
Historical Context and Discovery of the Adrenomedullin (B612762) Peptide System
The journey to understanding Proadrenomedullin (45-92) began with the discovery of Adrenomedullin (ADM) in 1993 by Kitamura and colleagues. pancreapedia.orgmdpi.comnih.gov They isolated this 52-amino acid peptide from a human pheochromocytoma, a tumor of the adrenal medulla. pancreapedia.orgwikipedia.org Initial studies revealed that ADM exhibited potent and long-lasting hypotensive effects in rats and could stimulate cAMP production in human platelets. nih.gov
ADM belongs to the calcitonin gene-related peptide (CGRP) family, sharing structural homology with calcitonin, CGRP, and amylin. pancreapedia.orgbiosyn.com The human ADM gene is located on chromosome 11 and comprises four exons and three introns. wikipedia.orgfrontiersin.org This gene codes for a 185-amino acid precursor peptide called preproadrenomedullin. pancreapedia.orgwikipedia.org Following the removal of a signal peptide, the 164-amino acid proadrenomedullin is formed. nih.govpnas.org
Further research into the processing of proadrenomedullin revealed that it is cleaved into several smaller peptides, including the biologically active ADM and another peptide known as proadrenomedullin N-terminal 20 peptide (PAMP). pancreapedia.orgmdpi.com The remaining fragment, spanning amino acids 45 to 92, was identified as Mid-regional proadrenomedullin (MR-proADM), the compound with CAS number 166798-69-2. medchemexpress.comahajournals.orgplos.org
Biochemical Nature of Proadrenomedullin (45-92) as a Research Biomolecule
Proadrenomedullin (45-92), or MR-proADM, is a 48-amino acid fragment of the larger proadrenomedullin precursor. nih.gov Unlike its counterpart, adrenomedullin, MR-proADM is considered biologically inactive. researchgate.net However, its utility as a research biomolecule stems from its stability and stoichiometric relationship with ADM.
Key Biochemical Properties:
| Property | Value | Source |
| CAS Registry Number | This compound | medchemexpress.comcpcscientific.com |
| Molecular Formula | C215H359N67O73S2 | cpcscientific.comglpbio.com |
| Molecular Weight | 5114.8 g/mol | cpcscientific.com |
| Amino Acid Sequence | H-Glu-Leu-Arg-Met-Ser-Ser-Ser-Tyr-Pro-Thr-Gly-Leu-Ala-Asp-Val-Lys-Ala-Gly-Pro-Ala-Gln-Thr-Leu-Ile-Arg-Pro-Gln-Asp-Met-Lys-Gly-Ala-Ser-Arg-Ser-Pro-Glu-Asp-Ser-Ser-Pro-Asp-Ala-Ala-Arg-Ile-Arg-Val-OH | cpcscientific.com |
| One-Letter Sequence | ELRMSSSYPTGLADVKAGPAQTLIRPQDMKGASRSPEDSSPDAARIRV | cpcscientific.com |
One of the primary challenges in studying ADM directly is its short half-life of approximately 20-25 minutes in circulation and its tendency to bind to proteins and surfaces, making accurate measurement difficult. cpcscientific.comahajournals.org In contrast, MR-proADM has a much longer half-life, lasting several hours, and is more stable in plasma. medchemexpress.comnih.gov Since MR-proADM is produced in equimolar amounts to ADM, it serves as a reliable surrogate marker for the levels of ADM gene products in circulation. medchemexpress.com This stability and stoichiometric generation make MR-proADM an invaluable tool in clinical and research settings for assessing the activation of the adrenomedullin system. cpcscientific.com
Detailed Research Findings:
Numerous studies have highlighted the significance of MR-proADM as a biomarker in various pathological conditions. Elevated levels of MR-proADM have been observed in:
Sepsis and Septic Shock: MR-proADM levels are significantly increased in patients with sepsis and can serve as an early indicator of the disease, with higher levels correlating with increased mortality. plos.orgnih.govsapub.org
Cardiovascular Diseases: Increased MR-proADM concentrations are associated with heart failure, acute myocardial infarction, and hypertension, reflecting the underlying vascular stress and damage. ahajournals.orgmdpi.com
Other Inflammatory Conditions: The role of MR-proADM as a marker of inflammation extends to conditions like community-acquired pneumonia. nih.gov
Theoretical Frameworks for Studying Peptide Precursors and Active Fragments
The study of peptide precursors like proadrenomedullin and their active fragments falls under the broader field of proteomics and peptidomics. Several theoretical frameworks and advanced analytical techniques are employed to understand their structure, function, and processing.
De Novo Peptide Sequencing: This approach reconstructs the amino acid sequence of a peptide directly from its tandem mass spectrometry (MS/MS) data without relying on a protein sequence database. arxiv.org This is particularly useful for identifying novel or modified peptides that are not present in existing databases. arxiv.org Recent advancements include the development of deep learning-based methods and graph-theory-based frameworks to improve the accuracy and efficiency of de novo sequencing, especially for complex peptide mixtures. arxiv.orgchemrxiv.orgchemrxiv.org
Precursor Detection and Feature Extraction: In mass spectrometry-based proteomics, accurately identifying the precursor ions is crucial for subsequent peptide identification. biorxiv.org Methods are categorized into two main groups: direct precursor detection based on isotopic patterns and peptide feature detection from liquid chromatography-mass spectrometry (LC-MS) maps. biorxiv.org These techniques aim to deconvolute complex spectra and accurately assign precursor information, which is essential for quantifying peptides like MR-proADM.
Structure-Activity Relationship Studies: Understanding the three-dimensional structure of peptides is key to elucidating their biological function. While MR-proADM is considered inactive, studying its structure in relation to the active ADM peptide helps to understand the processing of the prohormone and the features necessary for receptor binding and biological activity. pnas.org For instance, the ring structure and amidated C-terminus of ADM are crucial for its function, features that are absent in the MR-proADM fragment. pancreapedia.orgbiosyn.com
Biomimetic and Theoretical Modeling: Researchers are also exploring theoretical frameworks for creating novel catalytic biomolecules composed of multiple peptides. researchgate.net These "Octopuzymes" aim to mimic the efficiency of natural enzymes by bringing multiple catalytic peptides into close proximity. researchgate.net While not directly applied to the study of MR-proADM itself, these theoretical approaches contribute to a deeper understanding of peptide interactions and functions, which can indirectly inform the study of peptide precursors and their fragments.
Properties
CAS No. |
166798-69-2 |
|---|---|
Molecular Formula |
C₂₁₅H₃₅₉N₆₇O₇₃S₂ |
Molecular Weight |
5114.76 |
sequence |
One Letter Code: ELRMSSSYPTGLADVKAGPAQTLIRPQDMKGASRSPEDSSPDAARIRV |
Origin of Product |
United States |
Methodologies for the Chemical and Biochemical Synthesis of Proadrenomedullin 45 92
Strategies for De Novo Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis
The de novo synthesis of a 48-amino acid peptide like Proadrenomedullin (45-92) is a complex undertaking, achievable through two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS): This is the most common and efficient method for producing peptides of this length. csic.es The core principle of SPPS, pioneered by Bruce Merrifield, involves building the peptide chain sequentially while one end is covalently attached to an insoluble polymer support (resin). csic.es This approach simplifies the purification process, as excess reagents and by-products are washed away after each step.
For Proadrenomedullin (45-92), the synthesis would typically employ the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. csic.es The process involves a repeated cycle of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid until the full 48-residue sequence is assembled. csic.es
Key considerations for SPPS of Proadrenomedullin (45-92):
Resin Choice: A suitable resin, such as a Wang or Rink Amide resin, is selected based on the desired C-terminal group (acid or amide).
Protecting Groups: Side chains of reactive amino acids (like Arg, Asp, Glu, Lys, Ser, Thr, Tyr) must be protected with temporary blocking groups to prevent side reactions. The choice of these groups must be orthogonal to the N-terminal Fmoc group, meaning they are stable during the Fmoc removal steps but can be cleaved at the end of the synthesis. csic.es
Coupling Reagents: Carbodiimides (like DIC) combined with additives (like HOBt or Oxyma) or pre-formed active esters (like HBTU or HATU) are used to facilitate the formation of the peptide bond.
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA) and various scavengers to capture reactive carbocations.
Solution-Phase Synthesis: While less common for long peptides due to the difficult and time-consuming purification of intermediates after each step, solution-phase synthesis can be used. This method involves coupling amino acids or small peptide fragments in a suitable solvent. The resulting product must be isolated and purified before the next coupling reaction. This strategy is often reserved for the large-scale production of shorter peptides or for specific synthetic challenges where SPPS is not ideal.
Advanced Purification and Characterization Techniques for Research-Grade Peptides
Achieving high purity is critical for any synthetic peptide intended for research. For Proadrenomedullin (45-92), which is often used in sensitive immunoassays and biological studies, a purity of >95% is standard. abbexa.comelabscience.com
Purification: The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .
The crude peptide, obtained after cleavage from the resin, is dissolved and injected into an HPLC system.
It is passed through a column (commonly C18) with a nonpolar stationary phase.
A gradient of increasing organic solvent (like acetonitrile) in an aqueous buffer (often containing a small amount of TFA) is used to elute the peptide.
The desired full-length peptide is separated from shorter, truncated sequences or other impurities based on its hydrophobicity. Fractions are collected and analyzed for purity.
Characterization: After purification, the identity and purity of the synthetic Proadrenomedullin (45-92) must be rigorously confirmed.
Mass Spectrometry (MS): This is the definitive technique to confirm the molecular weight of the peptide. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to measure the mass of the peptide, which should match its calculated theoretical mass (approximately 5114.76 g/mol ). cymitquimica.comabbexa.com
HPLC Analysis: Analytical RP-HPLC is used to assess the final purity of the peptide. The chromatogram should show a single major peak, with the area of this peak relative to the total area of all peaks indicating the purity level.
Amino Acid Analysis (AAA): This technique can be used to verify the amino acid composition and concentration of the final peptide product. It involves hydrolyzing the peptide into its constituent amino acids and quantifying them.
A Certificate of Analysis (CoA) provided by commercial suppliers for research-grade Proadrenomedullin (45-92) will typically include HPLC chromatograms and mass spectrometry data to validate the product's purity and identity. abbexa.com
Rational Design and Synthesis of Chemically Modified Analogues and Derivatives for Research Applications
While Proadrenomedullin (45-92) itself is primarily a biomarker, the rational design of analogues and derivatives of related peptides, such as Adrenomedullin (B612762) (ADM) and PAMP, is an active area of research. ahajournals.orgpnas.org These modifications are introduced to probe biological function, improve stability, or create valuable research tools. Similar strategies could be applied to Proadrenomedullin (45-92) for specific research questions.
Objectives for Modification:
Structure-Activity Relationship (SAR) Studies: By systematically replacing specific amino acids (an "alanine scan," for example), researchers can identify which residues are critical for receptor binding or biological activity.
Enhanced Stability: Peptides are often susceptible to degradation by proteases in biological systems. Modifications such as replacing L-amino acids with D-amino acids, cyclizing the peptide, or introducing non-natural amino acids can increase resistance to enzymatic cleavage, extending the peptide's half-life.
Development of Research Tools: Fluorescent labels (e.g., FITC, Cyanine dyes) or biotin (B1667282) can be conjugated to the peptide. elabscience.combiosyn.com These labeled analogues are invaluable for a range of applications, including immunoassays, fluorescence microscopy to visualize receptor localization, and affinity purification experiments.
Synthetic Approaches for Analogues: The synthesis of these modified peptides is readily accomplished using the SPPS framework. csic.es Labeled or modified amino acids can be incorporated during the standard chain elongation cycles. For instance, a fluorescent dye can be attached to the N-terminus of the completed peptide chain before cleavage from the resin or conjugated to the side chain of an amino acid like lysine.
The table below summarizes potential modifications and their research applications.
| Modification Type | Example | Purpose / Research Application |
| Truncation/Deletion | Synthesizing shorter fragments of the peptide. | To identify the minimal active sequence required for biological function. |
| Amino Acid Substitution | Alanine scanning; replacement with non-natural amino acids. | To determine the role of individual side chains in activity (SAR studies). |
| Labeling | Conjugation with Biotin or fluorescent dyes (e.g., FITC). | To create probes for immunoassays, receptor tracking, and protein interaction studies. |
| Stabilization | Introduction of D-amino acids; cyclization. | To increase resistance to proteolysis and improve bioavailability for in vivo studies. |
These synthetic methodologies provide researchers with the essential tools to produce high-purity Proadrenomedullin (45-92) and its derivatives, facilitating further investigation into the adrenomedullin system and its role in physiology and disease.
Elucidation of Molecular and Cellular Mechanisms in Preclinical Research
Receptor Binding and Ligand-Target Interactions of Proadrenomedullin (45-92)
The biological effects of peptides from the adrenomedullin (B612762) family are mediated through specific receptor complexes. These receptors are heterodimers composed of the calcitonin receptor-like receptor (CALCRL), a G protein-coupled receptor, and a member of the receptor-activity-modifying protein (RAMP) family. pnas.orgahajournals.org The specific RAMP protein determines the ligand specificity of the receptor complex.
ADM1 Receptor: The dimer of CALCRL and RAMP2 forms the primary adrenomedullin receptor, known as ADM1. pnas.org
ADM2 Receptor: The combination of CALCRL and RAMP3 creates the ADM2 receptor, which also binds adrenomedullin. pnas.org
Preclinical studies have demonstrated that the full-length precursor, proadrenomedullin (ProADM), and its mature, active fragment, ADM, exert their effects by binding to these receptor subtypes. Research on cardiomyocytes under simulated ischemic conditions revealed that the protective, anti-apoptotic effects of both ProADM and ADM were nullified by the application of ADM(22–52), a known antagonist of the ADM1 receptor. pnas.org This finding strongly suggests that Proadrenomedullin (45-92), as part of the larger prohormone, engages primarily with the CALCRL/RAMP2 receptor complex to initiate its cellular signaling. pnas.org Cardiomyocytes have been shown to express the necessary components (CALCRL, RAMP2, and RAMP3) to form both ADM receptor subtypes. pnas.org
| Receptor Component | Function in ADM Signaling | Source |
| CALCRL | Core G protein-coupled receptor unit | pnas.orgahajournals.org |
| RAMP2 | Forms the ADM1 receptor when dimerized with CALCRL | pnas.org |
| RAMP3 | Forms the ADM2 receptor when dimerized with CALCRL | pnas.org |
| ADM(22–52) | Antagonist used experimentally to block ADM1 receptor activity | pnas.org |
Intracellular Signaling Cascades Modulated by Proadrenomedullin (45-92)
Upon binding to its receptor, the adrenomedullin system, for which Proadrenomedullin (45-92) is a marker, triggers distinct intracellular signaling cascades that are cell-type specific. nih.gov The activation of these G-protein mediated pathways is central to the peptide's physiological effects. ahajournals.org
Key signaling pathways include:
Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway: In endothelial and vascular smooth muscle cells, ADM binding leads to the activation of Gαs proteins, stimulating adenylate cyclase and increasing intracellular cAMP levels. nih.govnih.govoup.com This cascade is fundamental to the vasodilatory effects of the peptide. ahajournals.orgnih.gov
Calcium (Ca2+) Mobilization: ADM receptor activation in endothelial cells also results in an increase in intracellular Ca2+ concentrations. nih.govnih.gov This, in conjunction with the cAMP pathway, leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), culminating in the production of nitric oxide (NO), a potent vasodilator. nih.govnih.govoup.com
β-Arrestin Pathway: Following agonist binding and G-protein activation, β-arrestins are recruited to the receptor complex. ahajournals.org This action is crucial for the desensitization, internalization, and endosomal sorting of the receptor, thereby modulating the duration and intensity of the signal. ahajournals.org
These signaling events collectively contribute to the diverse biological activities attributed to the adrenomedullin system, ranging from vasodilation to cellular protection. ahajournals.orgnih.gov
Enzymatic Processing and Biotransformation Pathways in Cellular Systems
Proadrenomedullin (45-92) is not directly synthesized but is a product of a multi-step enzymatic processing pathway of a larger precursor.
Synthesis of Preproadrenomedullin: The process begins with the transcription and translation of the ADM gene, which produces a 185-amino acid precursor protein called preproadrenomedullin. pnas.orgnih.govamegroups.org
Formation of Proadrenomedullin: A signal peptide is cleaved from preproadrenomedullin, resulting in the 164-amino acid prohormone, proadrenomedullin (ProADM). pnas.orgamegroups.org
Proteolytic Cleavage of ProADM: ProADM is then enzymatically processed and fragmented into several smaller peptides. nih.govnih.gov This cleavage yields Proadrenomedullin (45-92) (MR-proADM), the mature and highly active 52-amino acid adrenomedullin (ADM), and the proAM N-terminal 20 peptide (PAMP). pnas.orgnih.gov
| Peptide | Amino Acid Length | Stability/Half-life | Role | Source |
| Preproadrenomedullin | 185 | - | Initial precursor protein | pnas.orgamegroups.org |
| Proadrenomedullin (ProADM) | 164 | - | Prohormone, precursor to active peptides | pnas.orgamegroups.org |
| Adrenomedullin (ADM) | 52 | Short (approx. 22 min) | Biologically active vasodilator | amegroups.orgmenoufia-med-j.com |
| Proadrenomedullin (45-92) | 48 | Stable | Biomarker of ADM system activity | nih.govnih.gov |
| PAMP | 20 | - | Biologically active peptide | pnas.orgnih.gov |
Investigational Studies on Cellular Effects in In Vitro Models
In vitro studies have highlighted the significant role of the adrenomedullin system in fundamental cellular processes. Proadrenomedullin (ProADM) has demonstrated potent cytoprotective effects. In a study using cultured cardiomyocytes subjected to simulated ischemia, treatment with ProADM led to a significant increase in cell viability, raising it to 73% compared to 46% in untreated ischemic cells. pnas.org This protective effect was associated with a marked reduction in apoptosis, as evidenced by the attenuation of ischemia-induced caspase 3/7 activity. pnas.org
Furthermore, signaling through the adrenomedullin pathway is known to promote cellular proliferation and survival in various cell types. ahajournals.org These anti-apoptotic and pro-survival actions underscore the peptide's importance in tissue protection and repair mechanisms. pnas.orgahajournals.org
Effect of ProADM on Cardiomyocyte Viability and Apoptosis under Ischemia
The cellular effects of Proadrenomedullin (45-92) and its related peptides are underpinned by their ability to modulate gene and protein expression. In the context of ischemic injury to cardiomyocytes, ProADM treatment was found to suppress the elevated expression of apoptotic genes. pnas.org Specifically, it counteracted the ischemia-induced increase in the Bax/Bcl-2 ratio, a key indicator of apoptotic propensity. pnas.org
In vivo studies on animal models of disease also reflect these gene regulatory functions. For instance, in rats with pulmonary hypertension induced by a left-to-right shunt, the mRNA expression levels of preADM45-92 were found to be significantly increased in lung tissue, suggesting a local upregulation of the adrenomedullin system in response to the pathological stimulus. nih.gov
Proadrenomedullin (45-92) is a key component of the body's response to physiological and pathological stress, playing a crucial role in maintaining cellular and systemic homeostasis. nih.gov Its precursor, ADM, is a potent vasodilator that contributes to the regulation of vascular tone and blood pressure. amegroups.orgphoenixpeptide.com The adrenomedullin system is also integral to promoting angiogenesis (the formation of new blood vessels) under hypoxic conditions. ahajournals.org
During severe stress conditions such as sepsis, the expression and circulating levels of adrenomedullin peptides, including MR-proADM, are markedly increased. nih.govtandfonline.com This upregulation is part of a protective response, as ADM exhibits antimicrobial properties and helps to reduce vascular permeability and acute lung injury in animal models of sepsis. Elevated levels of MR-proADM are also observed in response to other stressors like myocardial infarction, heart failure, and strenuous physical exercise, where it is believed to play a compensatory and protective role. pnas.org
Pharmacological Research Approaches and Preclinical Investigations of Proadrenomedullin 45 92
Design and Implementation of Robust In Vitro Pharmacological Assays
The quantification of Proadrenomedullin (45-92) in biological samples is predominantly achieved through immunoluminometric sandwich assays. researchgate.netresearchgate.net These assays typically employ two polyclonal antibodies that bind to specific epitopes within the 45-92 amino acid sequence of the proadrenomedullin precursor. researchgate.nettandfonline.com
One common assay design involves coating tubes with a sheep polyclonal antibody that targets amino acids 83-94 of pre-proADM. nih.gov A second polyclonal antibody, directed against amino acids 68-86 and labeled with a chemiluminescent marker like methylacridinium N-hydroxysuccinimide ester, serves as the tracer. nih.gov The amount of light emitted is proportional to the concentration of Proadrenomedullin (45-92) in the sample. Standards for these assays are prepared by diluting a synthetic peptide of Proadrenomedullin (45-92) in normal horse serum. nih.gov
Another well-established method is the B.R.A.H.M.S MR-proADM KRYPTOR® assay, which utilizes Time-Resolved Amplified Cryptate Emission (TRACE) technology. nih.gov This automated system provides a sensitive and reliable means of measuring plasma levels of the compound.
These in vitro assays have been crucial for establishing reference ranges in healthy individuals and for studying the behavior of Proadrenomedullin (45-92) in various pathological conditions. For instance, in vitro studies have shown that cytokines such as tumor necrosis factor-α and interleukin-1α, as well as lipopolysaccharide (LPS), can stimulate the release of adrenomedullin (B612762), highlighting its role in immune and inflammatory responses. mdpi.com Furthermore, research has demonstrated that Proadrenomedullin (45-92) itself can exert biological effects. In vitro experiments on ischemic cardiomyocytes revealed that treatment with Proadrenomedullin (45-92) increased cell survival, an effect that was blockable by an antagonist for the ADM1 receptor. pnas.org
Table 1: Characteristics of In Vitro Assays for Proadrenomedullin (45-92)
| Assay Type | Key Features | Limit of Detection (LOD) | Functional Assay Sensitivity | Reference |
| Sandwich Immunoluminometric Assay | Uses two polyclonal antibodies against amino acids 45-92 of proADM. | 0.08 nmol/L | >0.12 nmol/L (Inter-assay CV <20%) | researchgate.netresearchgate.net |
| B.R.A.H.M.S MR-proADM KRYPTOR® | Automated assay using Time-Resolved Amplified Cryptate Emission (TRACE) technology. | 0.05 nmol/L | 0.25 nmol/L | nih.gov |
| Chemiluminescence/Coated Tube Assay | Coated with sheep polyclonal antibody (aa 83-94); tracer antibody against aa 68-86. | Not specified | Not specified | nih.gov |
Utilization of In Vivo Preclinical Animal Models for Mechanistic Studies
Preclinical animal models have been instrumental in elucidating the pathophysiological roles of Proadrenomedullin (45-92) and its parent molecule, adrenomedullin.
Cardiovascular System Research Models
Animal studies have been pivotal in understanding the function of adrenomedullin in the cardiovascular system. In various animal models, ADM has demonstrated potent vasodilatory effects, leading to a decrease in blood pressure and an increase in cardiac output. nih.gov Chronic administration of ADM has been shown to prevent the onset and delay the progression of pulmonary hypertension in animal models. researchgate.net
In the context of myocardial infarction, a mouse model involving permanent ligation of the left anterior descending artery showed an induction of Proadrenomedullin gene and protein expression in the early phase of injury. pnas.org This suggests a responsive role for the peptide in cardiac stress. Furthermore, multiple animal studies have linked elevated plasma ADM levels with left ventricular hypertrophy. nih.govoup.com These models suggest that ADM may be secreted in response to pressure overload and mechanical wall stretching as a counter-regulatory mechanism. oup.com
Immune and Inflammatory Response Models (e.g., related to sepsis mechanisms)
The role of Proadrenomedullin (45-92) as a biomarker and potential modulator in sepsis has been extensively studied in preclinical models. researchgate.net Animal models of sepsis have shown that physiological stressors like inflammation promote the release of ADM. nih.gov
Interestingly, preclinical studies on sepsis have yielded seemingly contradictory but insightful results regarding therapeutic interventions targeting the adrenomedullin system. In one animal model of sepsis, the co-administration of ADM with its binding protein, AMBP-1, was found to prevent the progression to septic shock and improve survival by stabilizing the cardiovascular response. mdpi.com Conversely, the administration of anti-ADM antibodies has also demonstrated favorable outcomes in preclinical sepsis studies. mdpi.com More specifically, the non-neutralizing ADM-binding antibody adrecizumab improved vascular barrier function, reduced the need for vasopressors, and increased survival in animal models of septic shock. termedia.pl These findings suggest a complex, multifaceted role for adrenomedullin in the pathophysiology of sepsis that is being actively explored.
Quantitative and Statistical Methodologies in Preclinical Data Analysis
The analysis of data from preclinical studies on Proadrenomedullin (45-92) involves a range of quantitative and statistical methods to ensure the robustness of the findings.
In human observational studies, which often inform preclinical research directions, continuous variables like MR-proADM levels are typically expressed as mean ± standard deviation or median with interquartile ranges. nih.govresearchgate.net Due to the often-skewed distribution of biomarker data, log transformation is a common practice to normalize the data before statistical testing. nih.gov
To assess the relationship between Proadrenomedullin (45-92) and various clinical parameters, Spearman correlation coefficients are frequently used. nih.gov For comparing biomarker levels between two groups (e.g., survivors vs. non-survivors in sepsis studies), non-parametric tests like the Mann-Whitney U test are employed. researchgate.net For multi-group comparisons, the Kruskal-Wallis test is often used. researchgate.net
In studies with repeated measurements over time, such as monitoring biomarker levels daily in an intensive care unit setting, linear mixed-effects models are developed. plos.org These models can measure the correlation between a biomarker and a severity score (like the SOFA score), even accounting for time-lagged effects (e.g., the biomarker level one or two days prior to the score assessment). plos.org
Receiver Operating Characteristic (ROC) curve analysis is a standard method to evaluate the prognostic value of Proadrenomedullin (45-92) for outcomes like mortality. The area under the curve (AUC) provides a measure of the biomarker's ability to discriminate between different outcomes. tandfonline.comresearchgate.net For example, in a study of septic patients, the AUC for MR-proADM in predicting survival was found to be 0.81. researchgate.net
Table 2: Statistical Methods in Proadrenomedullin (45-92) Research
| Statistical Method | Application | Example Finding | Reference |
| Log Transformation | Normalization of skewed biomarker data. | Log-transformed MR-proADM values used in correlation and regression analyses. | nih.gov |
| Spearman Correlation | Assessing monotonic relationships between variables. | Significant correlation found between MR-proADM and age (r = 0.50, P < 0.001). | researchgate.net |
| Mann-Whitney U Test | Comparing two independent groups. | Significantly higher MR-proADM levels in non-survivors versus survivors of sepsis (P < 0.001). | researchgate.net |
| Linear Mixed-Effects Models | Analyzing longitudinal data with repeated measures. | MR-proADM levels predicted an increase in the Pitt and CPIS scores with a 24-hour anticipation. | plos.org |
| ROC Curve Analysis | Evaluating the prognostic accuracy of a biomarker. | AUC for MR-proADM predicting survival in sepsis was 0.81. | researchgate.net |
Structure Activity Relationship Sar and Computational Studies of Proadrenomedullin 45 92 and Its Derivatives
Principles of Rational Design for Peptide Analogues and Mimetics
The rational design of peptide analogues aims to improve properties such as stability, selectivity, and efficacy. While proadrenomedullin (45-92) is primarily a biomarker, the principles applied to its parent molecule, adrenomedullin (B612762), are instructive for understanding how peptide functions can be modulated.
The key principles for designing AM analogues, which could conceptually be applied to its fragments, include:
Enhancing Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases in the body. acs.orgnih.gov Rational design strategies to overcome this include:
N-terminal modification: Introducing modifications like palmitoylation (lipidation) to enhance plasma half-life. acs.orgnih.gov
Cyclization: Creating lactam bridges to mimic and stabilize the native disulfide bond, which can also improve resistance to enzymatic cleavage. acs.orgnih.gov
Amino acid substitution: Replacing natural L-amino acids with D-amino acids or introducing Nα-methylation to block cleavage sites. acs.org
Improving Receptor Selectivity: Adrenomedullin can interact with different receptor subtypes (AM1 and AM2 receptors), which are heterodimers of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs) 2 or 3, respectively. nih.govacs.org The design of selective analogues involves modifying residues that confer specificity for a particular RAMP. nih.govnih.gov
Developing Mimetics: Creating smaller, non-peptide molecules (mimetics) that mimic the essential pharmacophoric features of the peptide can lead to orally available drugs with improved pharmacokinetic properties. diabetesjournals.org
The development of chimeric peptides, combining features of adrenomedullin and other related peptides like amylin, is another rational design approach to create dual agonists with a broader therapeutic profile. gubra.dk
Applications of Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools for studying the structure and function of peptides like proadrenomedullin and its parent molecules. These methods provide insights at an atomic level that are often difficult to obtain through experimental techniques alone.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand (like a peptide) and its receptor.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For the adrenomedullin system, docking studies have been used to understand how AM and its antagonists bind to the CLR/RAMP receptor complexes. acs.org These models help to identify key amino acid residues involved in the binding interface.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular system, showing how the peptide and its receptor behave over time. These simulations have been instrumental in:
Revealing the conformational changes in the receptor upon peptide binding. nih.govessex.ac.uk
Understanding how RAMPs modulate the structure and ligand selectivity of the CLR. nih.govresearchgate.net
Investigating the stability of peptide analogues and the structural basis for their altered kinetics. biorxiv.orgnih.gov
Analyzing the structure of peptides in different environments, such as in solution or bound to a membrane. nih.gov
For proadrenomedullin (45-92), while direct docking studies to a specific receptor are less common due to its primary role as a biomarker, MD simulations can be used to study its intrinsic conformational flexibility and stability, which are crucial for its reliable detection.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
3D-QSAR models, which consider the three-dimensional properties of molecules, have been successfully applied to the adrenomedullin system to:
Identify the key physicochemical properties (e.g., hydrogen bond donors/acceptors, aromatic rings, electrostatic potential) that are important for binding to adrenomedullin or its receptors. nih.govnih.gov
Develop predictive models for the activity of new, unsynthesized analogues. nih.govacs.org
Guide the design of both agonists and antagonists with improved potency and selectivity. nih.govnih.gov
While specific QSAR studies focusing solely on proadrenomedullin (45-92) as a biomarker are not prevalent, the principles of QSAR are highly relevant. For instance, QSAR could be used to design peptides with optimal properties for use in diagnostic assays, such as enhanced stability or specific binding characteristics to antibodies.
Biophysical Characterization of Molecular Interactions and Peptide Conformation
Peptide-Protein Binding Affinity and Specificity Investigations
While direct quantitative binding affinity studies such as surface plasmon resonance (SPR) for MR-proADM are not extensively reported in publicly available literature, functional studies provide evidence of specific interactions with protein receptors. Research has demonstrated that the precursor, proadrenomedullin (ProADM), from which MR-proADM is derived, is biologically active and its effects can be mediated through adrenomedullin (B612762) receptors.
A significant study revealed that ProADM can reduce apoptosis in cardiomyocytes, a protective effect that was blockable by the ADM receptor antagonist, ADM(22–52). nih.gov This antagonist is known to specifically block the ADM1 receptor subtype at the concentrations used, which strongly suggests that ProADM, and by extension its fragments, may interact with this receptor. nih.gov This finding implies a specific binding event between the prohormone and the receptor, although the precise binding affinity (e.g., dissociation constant, Kd) has not been detailed.
The broader adrenomedullin system involves the calcitonin receptor-like receptor (CLR) which forms a complex with receptor activity-modifying proteins (RAMPs) to create functional receptors for ADM. acs.org The specificity of the ligand-receptor interaction is determined by the associated RAMP, with the CLR/RAMP2 dimer being the preferential receptor for ADM. acs.org While MR-proADM itself is often considered an inactive fragment, the biological activity of its precursor with ADM receptors points to a potential, yet unquantified, interaction. nih.govnih.gov
It is also noteworthy that other fragments derived from proadrenomedullin exhibit high specificity for different receptors. For instance, Proadrenomedullin N-Terminal 20 Peptide (PAMP) has been identified as an agonist for the chemokine scavenger receptor ACKR3/CXCR7 and the Mas-related G-protein-coupled receptor member X2 (MrgX2), but not for the CLR/RAMP complexes. ucelecza.com This highlights the diverse and specific protein interactions of peptides originating from the same precursor.
Analysis of Conformational Dynamics and Structural Stability
MR-proADM is recognized for its enhanced stability compared to the mature adrenomedullin peptide, which has a short plasma half-life of about 20-25 minutes. mdpi.comacs.org The increased stability of MR-proADM is a key attribute that makes it a reliable biomarker in clinical diagnostics. medchemexpress.commdpi.com This stability suggests a conformational arrangement that is resistant to rapid proteolytic degradation in circulation.
Although specific structural studies using techniques like circular dichroism or Nuclear Magnetic Resonance (NMR) spectroscopy for MR-proADM are not widely available, research on other proadrenomedullin fragments offers insights into their potential conformations. For example, a detailed NMR analysis of PAMP revealed a helical conformation in membrane-mimetic environments, which is crucial for its biological function. This suggests that fragments of proadrenomedullin can adopt ordered secondary structures.
The stability of MR-proADM has been practically demonstrated in its persistence in plasma samples. Studies have shown that MR-proADM is stable in EDTA-, heparin-, and citrate-plasma for extended periods, with minimal degradation at room temperature for up to 3 days, at 4°C for 14 days, and for at least a year at -20°C. This inherent stability is a direct reflection of its conformational robustness.
Investigation of Peptide-Membrane Interactions
Direct investigations into the interactions of MR-proADM with lipid membranes are limited. However, information from related peptides within the proadrenomedullin family suggests potential for such interactions. Adrenomedullin has been noted to have a tendency to adhere nonspecifically to cellular surfaces, which may imply some level of membrane interaction.
Furthermore, both ADM and another proadrenomedullin fragment, PAMP, have been reported to possess microbicidal properties against a range of pathogens. nih.gov This activity is attributed to their ability to alter membrane permeability, possibly by forming hydrophilic channels, which is a direct form of peptide-membrane interaction. medchemexpress.comnih.gov
Indirect evidence also links MR-proADM to lipid-related pathways. In clinical studies, a positive correlation has been observed between MR-proADM levels and concentrations of LDL and HDL cholesterol. acs.org Additionally, ADM receptors have been found in adipose tissue, where the hormone can inhibit lipolysis. acs.org These findings suggest a role for the adrenomedullin system in lipid metabolism, which may be underpinned by interactions with cell membranes or lipid-based molecules.
Thermodynamic and Kinetic Characterization of Interactions
The thermodynamic and kinetic parameters of MR-proADM's molecular interactions are not yet fully elucidated through direct biophysical measurements. However, clinical and in vivo studies provide a kinetic profile of this peptide in biological systems.
In a study of pediatric patients with lower respiratory tract infections, the kinetic profile of MR-proADM was monitored over several days. The results showed that elevated median levels of MR-proADM on day 1 decreased by day 3 and day 5, indicating a specific clearance rate in a pathological condition. The study also noted that initial MR-proADM concentrations were higher in patients requiring intravenous antibiotics, and admission to an intensive care unit was associated with a daily increase in MR-proADM levels, reflecting the kinetics of its release in response to severe inflammation.
The development of synthetic agonists for the adrenomedullin receptor system with improved therapeutic properties offers a glimpse into the kinetic goals for related molecules. For instance, researchers have engineered CLR/RAMP agonists with picomolar affinities and extended receptor dwell times of 5 to 10 hours, highlighting the importance of kinetic parameters in the biological activity of these peptides.
The stability of MR-proADM, as mentioned earlier, is a key kinetic feature. Its longer half-life compared to ADM allows for its accumulation and measurement as a biomarker. medchemexpress.commdpi.com An immunoluminometric assay developed for MR-proADM has an analytical detection limit of 0.08 nmol/L, and the peptide is stable for long durations under various storage conditions.
Table of Research Findings on MR-proADM Kinetics and Stability
| Parameter | Observation | Reference |
|---|---|---|
| In Vivo Kinetics | Median values decreased on day 3 and 5 in pediatric LRTI patients. | |
| ICU admission associated with a daily increase of 1.03 pmol/L. | ||
| Plasma Stability | Stable in EDTA/heparin/citrate plasma for ≥3 days at room temp. | |
| Stable in EDTA/heparin/citrate plasma for 14 days at 4°C. | ||
| Stable in EDTA/heparin/citrate plasma for ≥1 year at -20°C. | ||
| Assay Detection Limit | 0.08 nmol/L using an immunoluminometric assay. |
Advanced Analytical Techniques for Research on Proadrenomedullin 45 92
High-Resolution Mass Spectrometry for Peptide Characterization and Sequence Verification
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive identification and sequence verification of Proadrenomedullin (45-92). This powerful analytical tool provides highly accurate mass measurements, enabling the confirmation of the peptide's elemental composition and the verification of its amino acid sequence.
In the research context, techniques such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and micro-Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (µLC-QTOF/MS) have been successfully developed and validated for the sensitive and selective quantification of Proadrenomedullin (45-92) in complex biological matrices like human plasma. bmj.comnih.gov These methods offer significant advantages over traditional immunoassays by providing higher specificity and avoiding issues such as cross-reactivity with other molecules. bmj.com
A key aspect of these HRMS-based methods is the sample preparation, which typically involves protein precipitation followed by solid-phase extraction to isolate the peptide from the plasma sample. bmj.com The subsequent analysis by MS/MS allows for the fragmentation of the peptide, and the resulting fragment ions provide the data necessary to confirm the amino acid sequence, ensuring the correct identification of Proadrenomedullin (45-92).
Table 1: Performance Characteristics of a µLC-QTOF/MS Method for Proadrenomedullin (45-92) Quantification
| Parameter | Value | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | bmj.com |
| Recovery Rate (Internal Standard Corrected) | 89.6% - 114.2% | bmj.com |
| Matrix Effect (Internal Standard Corrected) | 95.3% - 111.7% | bmj.com |
| Freeze-and-Thaw Stability (3 cycles) | Accuracy: 97.9% - 111.8% | bmj.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of peptides in solution. While direct NMR structural studies specifically on the Proadrenomedullin (45-92) fragment are not widely available in published research, the application of NMR to other fragments of the proadrenomedullin precursor, such as the N-terminal 20 peptide (PAMP), demonstrates the potential of this technique.
A study on PAMP utilized two-dimensional NMR (2D-NMR) spectroscopy to determine its preferred conformation in different solvent environments that mimic aqueous and membrane-like conditions. nih.gov Such an analysis for Proadrenomedullin (45-92) would involve acquiring a series of 2D-NMR experiments, such as COSY, TOCSY, and NOESY, to assign the proton and carbon resonances and to identify through-bond and through-space correlations between atoms. These correlations provide distance and dihedral angle constraints that are then used in molecular modeling calculations to generate a family of structures representing the peptide's conformation in solution.
This structural information is critical for understanding how Proadrenomedullin (45-92) might interact with other molecules or receptors in a research setting, even though it is considered a biologically inactive fragment. The conformation can be influenced by its environment, and NMR provides a unique window into these dynamic structural properties.
Advanced Chromatographic Techniques for Purity Profiling and Metabolite Identification
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the analysis of Proadrenomedullin (45-92). These methods are routinely used for purity assessment of synthetic peptide standards and for the separation of the peptide from complex mixtures prior to mass spectrometric detection.
For commercially available Proadrenomedullin (45-92) intended for research use, HPLC is the standard method for determining its purity, which is often greater than 95%. elabscience.com A Certificate of Analysis accompanying the product typically includes HPLC data to verify its quality. researchgate.net
In a research setting for analyzing biological samples, UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantification. nih.gov This combination allows for the effective separation of Proadrenomedullin (45-92) from other plasma components and potential metabolites. While Proadrenomedullin (45-92) is known for its stability compared to ADM, research into its potential degradation pathways and the identification of any resulting metabolites would rely heavily on these advanced chromatographic techniques to separate the different chemical species before their identification by mass spectrometry.
Table 2: Chromatographic Methods Used in Proadrenomedullin (45-92) Research
| Technique | Application | Key Findings | Reference(s) |
|---|---|---|---|
| HPLC | Purity assessment of synthetic peptide | Purity typically >95% | elabscience.com |
| UPLC-MS/MS | Quantification in human plasma | High sensitivity and selectivity, LLOQ of 0.4 ng/mL | nih.gov |
Microscopic and Imaging Techniques for Cellular Localization and Dynamics (in a research context)
Microscopic and imaging techniques, such as immunofluorescence and confocal microscopy, are vital tools for investigating the cellular and subcellular localization of peptides like Proadrenomedullin (45-92) in a research context. While specific studies focusing solely on the cellular imaging of the 45-92 fragment are limited, research on its precursor, proadrenomedullin, and the active peptide, adrenomedullin (B612762), provides valuable insights into its potential distribution.
Immunohistochemical studies have shown that adrenomedullin is present in various tissues, including the adrenal medulla, heart, kidneys, and lungs. nih.gov More detailed cellular studies have utilized immunofluorescence to reveal the subcellular localization of proadrenomedullin-derived peptides. For instance, research on adrenomedullin (AM) and the proadrenomedullin N-terminal 20 peptide (PAMP) has demonstrated their association with microtubules within cells. pnas.org This was visualized by expressing fluorescently tagged versions of these peptides and observing their colocalization with tubulin using confocal microscopy. pnas.org
These findings suggest that proadrenomedullin and its fragments may have intracellular roles beyond their function as secreted peptides. In a research context, similar microscopic techniques could be applied to investigate the specific cellular and subcellular distribution of Proadrenomedullin (45-92). This would involve the use of specific antibodies raised against the 45-92 sequence in immunofluorescence staining of cultured cells or tissue sections, followed by analysis with high-resolution microscopy to determine its localization and potential interactions with cellular structures.
Future Directions and Emerging Research Paradigms for Proadrenomedullin 45 92
Integration with Omics Technologies (Proteomics, Metabolomics, Transcriptomics)
The advent of omics technologies provides an unprecedented opportunity to explore the intricate biological networks in which Proadrenomedullin (45-92) is involved. By integrating measurements of Proadrenomedullin (45-92) with large-scale proteomics, metabolomics, and transcriptomics data, researchers can move from simple correlations to a more causative and mechanistic understanding of its role in health and disease.
Proteomics: Large-scale proteomic studies have already begun to highlight the significance of Proadrenomedullin (45-92). A notable study utilizing proteomic data from the UK Biobank Pharma Proteomics Project identified pro-adrenomedullin as a consistent and significant biomarker for predicting incident heart failure in patients with atrial fibrillation and flutter. researchgate.net Future research will likely involve more targeted proteomic approaches to identify protein-protein interactions and post-translational modifications that modulate the function of the adrenomedullin (B612762) system.
Transcriptomics: Transcriptomic analyses can reveal the upstream regulatory pathways that lead to the expression of the adrenomedullin gene (ADM) and the subsequent production of Proadrenomedullin (45-92). genecards.org For instance, a systems biology study in beef cattle identified ADM as a differentially expressed gene related to feed efficiency, suggesting a role in metabolic regulation. biorxiv.orgfrontiersin.org In human studies, integrating Proadrenomedullin (45-92) levels with transcriptomic data from diseased tissues could pinpoint key signaling pathways and transcription factors that are co-regulated with the adrenomedullin system, offering novel therapeutic targets. nih.gov
Metabolomics: The correlation of Proadrenomedullin (45-92) with metabolic parameters has been observed in various studies. mdpi.com Future metabolomics research will aim to establish a more direct link between Proadrenomedullin (45-92) levels and specific metabolic signatures. This could lead to the discovery of novel biomarkers for metabolic disorders and provide insights into how the adrenomedullin system influences cellular metabolism.
Interactive Table: Representative Omics Studies Involving the Adrenomedullin System
| Omics Technology | Study Focus | Key Finding Related to Adrenomedullin/Proadrenomedullin | Potential Future Direction | Reference(s) |
|---|---|---|---|---|
| Proteomics | Heart Failure in Atrial Fibrillation | Pro-adrenomedullin is an independent predictive biomarker for incident heart failure. | Validation in diverse cohorts and investigation of interacting proteins. | nih.govresearchgate.net |
| Transcriptomics | Feed Efficiency in Cattle | Adrenomedullin (ADM) gene is differentially expressed in animals with low feed efficiency. | Exploring the role of the adrenomedullin system in human metabolic regulation. | biorxiv.orgfrontiersin.org |
Network Pharmacology Approaches to Elucidate System-Level Effects
Network pharmacology offers a powerful framework for understanding the complex interactions of biological molecules at a systems level. ahajournals.org For Proadrenomedullin (45-92), this approach can help to elucidate the broader physiological and pathological consequences of adrenomedullin system activation.
The biological effects of adrenomedullin are mediated through its interaction with specific receptors, which are heterodimers of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs), primarily RAMP2 and RAMP3. ahajournals.orgnih.govacs.org These receptors are coupled to various intracellular signaling pathways, most notably the cyclic adenosine (B11128) monophosphate (cAMP) pathway. oup.com
A network pharmacology approach would involve constructing a comprehensive interaction network around the adrenomedullin system. This network would include:
Receptors and their interacting partners: Mapping the interactions of CLR, RAMP2, and RAMP3 with other cellular proteins.
Downstream signaling components: Identifying all the proteins involved in the signal transduction cascades initiated by adrenomedullin binding.
Cross-talk with other pathways: Investigating the interplay between the adrenomedullin signaling pathway and other major signaling networks, such as those involved in inflammation, apoptosis, and cellular growth. oup.com
By analyzing the topology of this network, researchers can identify key nodes and modules that are critical for the systemic effects of the adrenomedullin system. This could lead to the identification of novel drug targets that can modulate the activity of this system in a more specific and targeted manner, potentially minimizing off-target effects. nih.gov
Exploration of Novel Research Applications as a Biological Probe or Tool
The inherent stability of Proadrenomedullin (45-92) makes it an excellent tool for various research applications beyond its use as a circulating biomarker. plos.orgnih.govresearchgate.netcpcscientific.com
One of the most promising applications is its use as a labeled biological probe. For instance, I-125 labeled Proadrenomedullin (45-92) (Human) is commercially available, indicating its utility in research settings. phoenixpeptide.com Such labeled probes can be invaluable for:
Receptor binding assays: Quantifying the binding affinity of potential therapeutic agents to the adrenomedullin receptors.
In vitro and in vivo imaging: Visualizing the distribution and density of adrenomedullin receptors in different tissues and organs. This can be particularly useful for studying changes in receptor expression in disease models.
Pharmacokinetic studies: Tracking the distribution, metabolism, and excretion of Proadrenomedullin (45-92) and its analogs.
Furthermore, the peptide itself can be used in in-vitro experiments to stimulate cells and study the downstream cellular and molecular responses, helping to unravel the specific functions of the adrenomedullin system in different cell types. elabscience.comabbexa.com
Development of Advanced In Silico Models for Predictive Research
Computational, or in silico, modeling is becoming an indispensable tool in biomedical research, enabling the prediction of molecular interactions, biological activities, and pharmacokinetic properties. researchgate.netnih.gov The development of advanced in silico models for Proadrenomedullin (45-92) represents a significant future direction.
Molecular Dynamics Simulations: These simulations can provide detailed insights into the three-dimensional structure and dynamics of Proadrenomedullin (45-92) and its interaction with its binding partners. nih.govnih.gov Such models could be used to:
Predict how mutations or post-translational modifications affect the structure and function of the peptide.
Simulate the binding of Proadrenomedullin (45-92) to its receptor, revealing the key residues involved in the interaction.
Aid in the rational design of novel agonists or antagonists with improved affinity and specificity.
Predictive Pharmacokinetic Models: In silico tools can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of Proadrenomedullin (45-92) and its analogs. researchgate.net This can help to optimize the design of therapeutic peptides with desirable pharmacokinetic profiles, reducing the need for extensive and costly experimental studies. A study on a related peptide from the same precursor, pro-adrenomedullin N-terminal 20 peptide (PAMP), has already demonstrated the successful use of in silico approaches to design analogs with enhanced antimicrobial activity. nih.gov
Interactive Table: Future In Silico Research Directions for Proadrenomedullin (45-92)
| In Silico Approach | Research Goal | Potential Outcome | Relevant Precedent/Concept |
|---|---|---|---|
| Molecular Dynamics Simulation | Elucidate the 3D structure and receptor binding dynamics of Proadrenomedullin (45-92). | Identification of key amino acid residues for receptor interaction, facilitating rational drug design. | nih.govnih.gov |
| Virtual Screening | Identify small molecules or peptides that can modulate the adrenomedullin signaling pathway. | Discovery of novel lead compounds for therapeutic development. | medchemexpress.commedchemexpress.com |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict the biological activity of novel Proadrenomedullin (45-92) analogs. | Accelerated optimization of peptide-based therapeutics with desired properties. | nih.gov |
Q & A
Q. How to integrate interdisciplinary approaches (e.g., computational chemistry, bioassays) for studying this compound?
- Methodology : Design iterative workflows where computational predictions (e.g., QSAR models) inform experimental priorities. Validate in vitro findings with in vivo models, ensuring translational relevance. Use platforms like KNIME for data pipeline integration .
Q. What methodologies identify novel synthetic routes for this compound with improved yields?
Q. How to evaluate this compound’s stability under extreme conditions (e.g., high temperature, UV exposure)?
- Methodology : Use accelerated stability testing with controlled degradation studies. Monitor decomposition products via LC-MS and correlate findings with Arrhenius equation-based predictions for shelf-life extrapolation .
Q. What are the common sources of error in characterizing this compound’s spectroscopic data?
Q. How to conduct meta-analyses of this compound’s pharmacological or catalytic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
